Cas no 137469-90-0 (5-nitro-3,4-dihydro-2H-1,4-benzoxazine)

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a nitro-substituted benzoxazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fused heterocyclic ring system, offering reactivity for further functionalization. The nitro group enhances electrophilic properties, making it a versatile intermediate in synthetic chemistry. This compound exhibits stability under standard conditions, facilitating handling and storage. Its molecular framework is of interest in the development of bioactive molecules, particularly in studies involving antimicrobial or CNS-active compounds. The benzoxazine core provides a scaffold for structural modifications, enabling tailored synthesis of derivatives with specific properties. Suitable for controlled reactions, it serves as a valuable building block in medicinal chemistry and material science applications.
5-nitro-3,4-dihydro-2H-1,4-benzoxazine structure
137469-90-0 structure
Product name:5-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS No:137469-90-0
MF:C8H8N2O3
MW:180.16072177887
MDL:MFCD09955629
CID:1038106
PubChem ID:15092365

5-nitro-3,4-dihydro-2H-1,4-benzoxazine Chemical and Physical Properties

Names and Identifiers

    • 5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
    • 5-NITRO-2,3-DIHYDRO-1,4-BENZOXAZINE
    • 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
    • AGN-PC-003PVM
    • AmbkkkkK620
    • ANW-74266
    • CTK4C0820
    • SureCN979641
    • DB-063203
    • DTXSID20568096
    • 5-nitro-3,4-dihydro-2h-benzo[1,4]oxazine
    • OEMLNKRYGKJRJY-UHFFFAOYSA-N
    • 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine
    • AKOS006312899
    • MFCD09955629
    • CS-0030032
    • 137469-90-0
    • P19400
    • AM20020450
    • 2H-1,4-Benzoxazine, 3,4-dihydro-5-nitro-
    • SCHEMBL979641
    • A920212
    • EG-0713
    • MB08296
    • SY130745
    • 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
    • MDL: MFCD09955629
    • Inchi: InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2
    • InChI Key: OEMLNKRYGKJRJY-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C(=C1)OCCN2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 180.05354
  • Monoisotopic Mass: 180.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.1Ų

Experimental Properties

  • PSA: 64.4

5-nitro-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97702-5G
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
137469-90-0 97%
5g
¥ 2,884.00 2023-03-15
Alichem
A019095612-25g
5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
137469-90-0 97%
25g
4,968.72 USD 2021-06-17
TRC
N497655-25mg
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
137469-90-0
25mg
$ 185.00 2022-06-03
Alichem
A019095612-5g
5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
137469-90-0 97%
5g
2,010.00 USD 2021-06-17
Apollo Scientific
OR310022-1g
5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
137469-90-0
1g
£167.00 2024-05-24
TRC
N497655-2.5mg
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
137469-90-0
2.5mg
$ 50.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97702-1G
5-nitro-3,4-dihydro-2H-1,4-benzoxazine
137469-90-0 97%
1g
¥ 963.00 2023-03-15
A2B Chem LLC
AA50781-5g
5-Nitro-3,4-dihydro-2h-1,4-benzoxazine
137469-90-0 >97%
5g
$1328.00 2024-04-20
abcr
AB338375-1g
5-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 95%; .
137469-90-0 95%
1g
€292.10 2024-04-19
Ambeed
A458280-250mg
5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
137469-90-0 97%
250mg
$97.0 2024-04-24

Additional information on 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

5-Nitro-3,4-Dihydro-2H-1,4-Benzoxazine: A Comprehensive Overview

The compound 5-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 137469-90-0) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazines, which are heterocyclic aromatic compounds containing both oxygen and nitrogen atoms in their structure. The benzoxazine framework is known for its versatility and ability to undergo a wide range of chemical reactions, making it a valuable substrate in organic synthesis.

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine is characterized by its unique substitution pattern. The presence of a nitro group at the 5-position introduces significant electron-withdrawing effects, which can influence the reactivity and stability of the molecule. This substitution pattern also plays a crucial role in determining the compound's optical properties and its ability to participate in various chemical transformations. Recent studies have highlighted the importance of such substitution patterns in designing molecules with tailored electronic properties for applications in optoelectronics and drug discovery.

The synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the corresponding benzene derivative, followed by nitration to introduce the nitro group. Subsequent steps involve cyclization reactions to form the benzoxazine ring system. Researchers have explored various methods to optimize this synthesis process, including the use of microwave-assisted reactions and catalytic systems to enhance reaction efficiency and yield.

One of the most promising applications of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine lies in its potential as a precursor for more complex heterocyclic compounds. The nitro group can be easily modified through reduction or substitution reactions to generate derivatives with diverse functional groups. For instance, reduction of the nitro group yields an amino derivative, which can serve as a building block for peptide synthesis or as a ligand in coordination chemistry. Similarly, substitution reactions can introduce halogens or other electron-withdrawing groups to fine-tune the electronic properties of the molecule.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine. Density functional theory (DFT) calculations have been employed to study the molecular orbitals and electron distribution within the molecule. These studies reveal that the nitro group significantly alters the electron density around the benzoxazine ring, making it more susceptible to electrophilic attack at certain positions. Such insights are invaluable for designing selective chemical transformations and predicting reaction outcomes.

In addition to its synthetic applications, 5-nitro-3,4-dihydro-2H-1,4-benzoxazine has shown potential in materials science. Its aromaticity and heteroatom content make it a candidate for use in organic semiconductors and light-emitting materials. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various deposition techniques used in thin-film electronics. While more work is needed to fully harness its potential in this field, initial results are encouraging.

The toxicological profile of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine has also been a subject of recent investigations. Studies conducted using cell cultures and animal models suggest that while the compound exhibits moderate cytotoxicity at high concentrations, it does not pose an immediate threat under normal handling conditions. These findings are particularly relevant for researchers working with this compound in laboratory settings.

In conclusion, 5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a versatile compound with a wide range of potential applications across different fields of chemistry. Its unique substitution pattern and reactivity make it an attractive target for further research and development. As our understanding of its properties continues to grow through cutting-edge studies in synthetic chemistry and computational modeling, we can expect new breakthroughs that will expand its utility even further.

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Amadis Chemical Company Limited
(CAS:137469-90-0)5-nitro-3,4-dihydro-2H-1,4-benzoxazine
A920212
Purity:99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g
Price ($):361.0/603.0/1206.0/1930.0